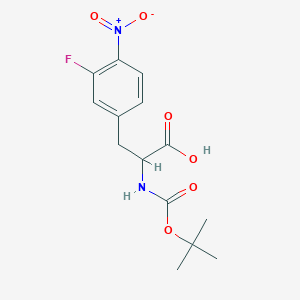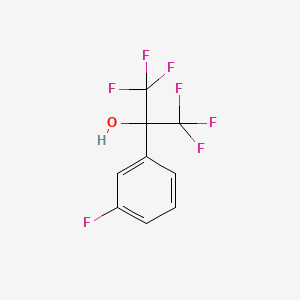![molecular formula C12H15FN2O3 B13687574 4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at specific positions on the ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The fluorine atom and other substituents on the ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
科学研究应用
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into the medicinal properties of this compound includes its potential use as a therapeutic agent, particularly in the development of drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or other chemical products.
作用机制
The mechanism of action of 4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: A similar compound lacking the Boc protecting group, which may affect its reactivity and stability.
4-Boc-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A related compound without the fluorine atom, which may influence its chemical properties and biological activity.
Uniqueness
4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the combination of the Boc protecting group and the fluorine atom, which together confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H15FN2O3 |
|---|---|
分子量 |
254.26 g/mol |
IUPAC 名称 |
tert-butyl 6-fluoro-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(16)15-6-7-17-8-4-5-9(13)14-10(8)15/h4-5H,6-7H2,1-3H3 |
InChI 键 |
XDCWQCUJSLTDTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1N=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


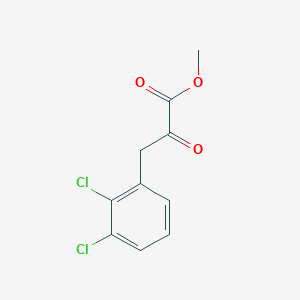
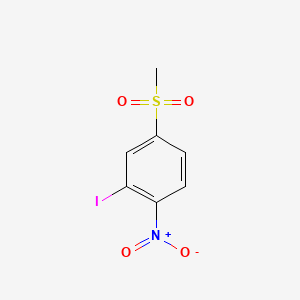
![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
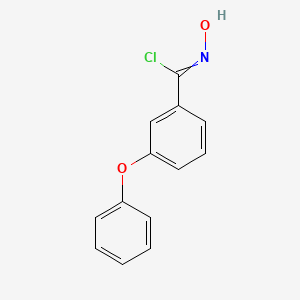
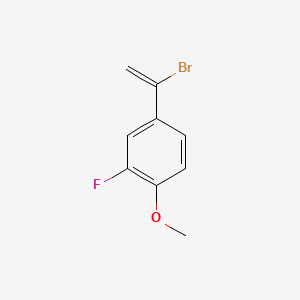
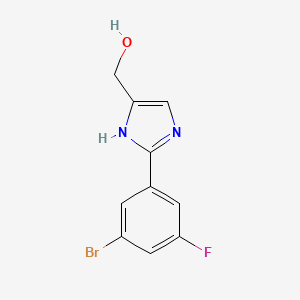
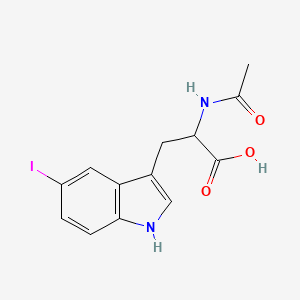

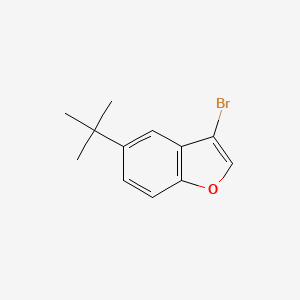

![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)
